molecular formula C17H26N2O3 B11169390 3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide

3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide

Cat. No.: B11169390
M. Wt: 306.4 g/mol
InChI Key: HFSVMMTXVPSKGI-UHFFFAOYSA-N
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Description

3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a 2-methylpropanoyl group and a propan-2-yloxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: Formation of the benzamide core by reacting the acylated amine with a benzoyl chloride derivative.

    Etherification: Introduction of the propan-2-yloxypropyl group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in This compound imparts distinct chemical properties, making it valuable for specific applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(3-propan-2-yloxypropyl)benzamide

InChI

InChI=1S/C17H26N2O3/c1-12(2)16(20)19-15-8-5-7-14(11-15)17(21)18-9-6-10-22-13(3)4/h5,7-8,11-13H,6,9-10H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

HFSVMMTXVPSKGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCCOC(C)C

Origin of Product

United States

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